Cas no 1863876-39-4 (Ethyl 2-chloro-5-(methylamino)benzoate)

Ethyl 2-chloro-5-(methylamino)benzoate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical applications. Its molecular structure, featuring a chloro-substituted aromatic ring and a methylamino group, lends versatility in further chemical modifications. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions. This compound is valued for its role in the synthesis of bioactive molecules, including potential active pharmaceutical ingredients (APIs). High purity and consistent quality are critical for its performance in complex synthetic pathways. Proper handling and storage under controlled conditions are recommended to maintain stability and reactivity.
Ethyl 2-chloro-5-(methylamino)benzoate structure
1863876-39-4 structure
Product Name:Ethyl 2-chloro-5-(methylamino)benzoate
CAS No:1863876-39-4
MF:C10H12ClNO2
MW:213.660781860352
CID:5912438
PubChem ID:126608271
Update Time:2025-06-11

Ethyl 2-chloro-5-(methylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL18537735
    • 1863876-39-4
    • EN300-6507911
    • ethyl 2-chloro-5-(methylamino)benzoate
    • Ethyl 2-chloro-5-(methylamino)benzoate
    • Inchi: 1S/C10H12ClNO2/c1-3-14-10(13)8-6-7(12-2)4-5-9(8)11/h4-6,12H,3H2,1-2H3
    • InChI Key: ZWVXOWUYSQUHMP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(=O)OCC)NC

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

Ethyl 2-chloro-5-(methylamino)benzoate Pricemore >>

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Additional information on Ethyl 2-chloro-5-(methylamino)benzoate

Ethyl 2-chloro-5-(methylamino)benzoate: A Comprehensive Overview

Ethyl 2-chloro-5-(methylamino)benzoate, also known by its CAS number 1863876-39-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to Ethyl 2-chloro-5-(methylamino)benzoate.

The molecular structure of Ethyl 2-chloro-5-(methylamino)benzoate consists of a benzoate backbone with substituents at positions 2 and 5. The chlorine atom at position 2 and the methylamino group at position 5 introduce distinct electronic effects that influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's interaction with biological systems, making it a promising candidate for drug development.

One of the key areas of research on Ethyl 2-chloro-5-(methylamino)benzoate involves its synthesis. Traditional methods often involve multi-step reactions, but recent advancements have focused on developing more efficient and environmentally friendly approaches. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to optimize the production process. These innovations not only enhance yield but also reduce the environmental footprint associated with manufacturing.

The application of Ethyl 2-chloro-5-(methylamino)benzoate extends beyond pharmaceuticals. Its unique properties make it a valuable component in agrochemicals, particularly in the development of pesticides and herbicides. Recent studies have demonstrated its efficacy in inhibiting key enzymes associated with plant pathogens, suggesting potential use in crop protection.

In addition to its practical applications, Ethyl 2-chloro-5-(methylamino)benzoate has also been studied for its role in materials science. Researchers have investigated its potential as a precursor for advanced materials such as polymers and nanoparticles. The compound's ability to form stable structures under specific conditions makes it a promising candidate for developing high-performance materials.

Recent breakthroughs in computational chemistry have further expanded our understanding of Ethyl 2-chloro-5-(methylamino)benzoate's properties. By employing quantum mechanical models, scientists have gained insights into its electronic structure and reactivity patterns. These findings have paved the way for tailored modifications that enhance the compound's functionality in specific applications.

In conclusion, Ethyl 2-chloro-5-(methylamino)benzoate (CAS No: 1863876-39-4) is a versatile compound with a wide range of applications across multiple disciplines. Its structural uniqueness, coupled with ongoing research advancements, positions it as a key player in future innovations within chemistry and related fields.

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